molecular formula C9H5NO B101451 Benzofuran-6-carbonitrile CAS No. 17450-68-9

Benzofuran-6-carbonitrile

Cat. No.: B101451
CAS No.: 17450-68-9
M. Wt: 143.14 g/mol
InChI Key: FNEHMKWYWLJNIC-UHFFFAOYSA-N
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Description

Benzofuran-6-carbonitrile is an organic compound that belongs to the class of benzofurans, which are characterized by a benzene ring fused to a furan ringBenzofuran derivatives are known for their diverse biological activities, such as anti-tumor, antibacterial, and antiviral properties .

Scientific Research Applications

Benzofuran-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives, which are used in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Benzofuran derivatives are explored for their potential as therapeutic agents in the treatment of various diseases, including cancer and viral infections.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals

Safety and Hazards

While specific safety data for Benzofuran-6-carbonitrile is not available, it is generally advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar compounds .

Future Directions

Benzofuran derivatives, including Benzofuran-6-carbonitrile, have emerged as important scaffolds with many biological properties . They have potential applications in the development of new drugs for cancer therapy . The wide-ranging biological activity of benzofuran-containing compounds has thus spawned considerable interest from a medicinal chemistry perspective .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-hydroxybenzyl cyanide under basic conditions. This reaction can be catalyzed by bases such as potassium carbonate or sodium hydroxide, and the reaction is usually carried out in a polar solvent like dimethyl sulfoxide or ethanol .

Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalytic systems, such as palladium-catalyzed cross-coupling reactions, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Benzofuran-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzofuran-6-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitrile group can yield benzofuran-6-methylamine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Benzofuran-6-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the nitrile group can affect the compound’s ability to participate in various chemical reactions and interact with biological targets .

Properties

IUPAC Name

1-benzofuran-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEHMKWYWLJNIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611636
Record name 1-Benzofuran-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17450-68-9
Record name 1-Benzofuran-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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